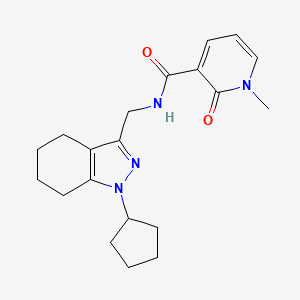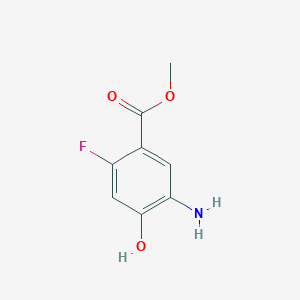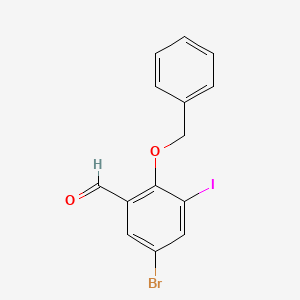![molecular formula C25H25N5O B2554486 1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide CAS No. 1111000-10-2](/img/structure/B2554486.png)
1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide”, also known as PPP, is a compound that belongs to the class of pyrazolo[1,5-a]pyrazines. Pyrazoles are considered privileged scaffolds in medicinal chemistry . This compound belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . The molecular formula of “this compound” is C25H25N5O, and its molecular weight is 411.509.
Physical And Chemical Properties Analysis
The compound “this compound” has favorable calculated parameters, is Lipinski rule-of-5 compliant, possesses good physicochemical properties, and displays LogD values from 2.0 to 2.7 and a high lipophilic ligand efficacy (LLE) .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
The chemical compound 1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide belongs to a class of molecules with potential applications in medicinal chemistry and drug design. Research in this area focuses on the synthesis and development of novel compounds with desirable biological activities. One approach involves the use of enaminones as key intermediates for synthesizing substituted pyrazoles, which have shown antitumor and antimicrobial activities. These compounds, including those related to the chemical structure , are synthesized through various chemical reactions, providing a range of molecules for biological evaluation (S. Riyadh, 2011).
Anticancer and Anti-inflammatory Activities
Pyrazolo[1,5-a]pyrimidine derivatives, a related chemical class, have been explored for their potential anticancer and anti-inflammatory properties. These compounds are synthesized through various routes, including the reaction of aminopyrazoles with different reagents to yield pyrazolo[3,4-d]pyrimidine derivatives and their further functionalization. The biological evaluation of these compounds has shown promising results in inhibiting cancer cell proliferation and demonstrating anti-inflammatory activities, highlighting their potential as therapeutic agents (A. Rahmouni et al., 2016).
Application in Synthetic Fibres
Compounds belonging to the pyrazolo[1,5-a]pyrimidine class have also found applications in the field of materials science, specifically in the synthesis of synthetic fibres. Arylazo dyes derived from pyrazolo[1,5-a]pyrimidines have been applied to polyester and polyamide fibres, showcasing the versatility of these compounds beyond biomedical applications. The synthesized dyes exhibit desirable spectral and dyeing properties, making them suitable for industrial applications in textile manufacturing (D. W. Rangnekar & S. S. Puro, 2007).
properties
IUPAC Name |
N-(4-methylphenyl)-1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-18-7-9-21(10-8-18)27-25(31)20-11-14-29(15-12-20)24-23-17-22(19-5-3-2-4-6-19)28-30(23)16-13-26-24/h2-10,13,16-17,20H,11-12,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWXKQGBUBYXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2554407.png)

![N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2554411.png)
![3-(3,4-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2554414.png)

![1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2554418.png)


![6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2554423.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2554424.png)
![(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2554425.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2554426.png)